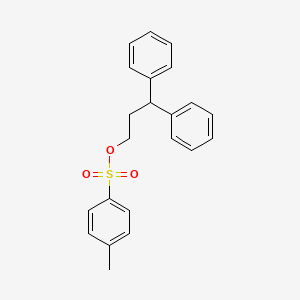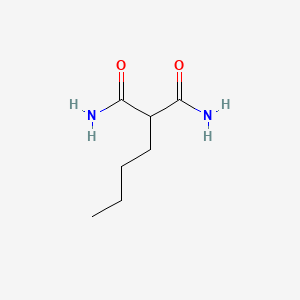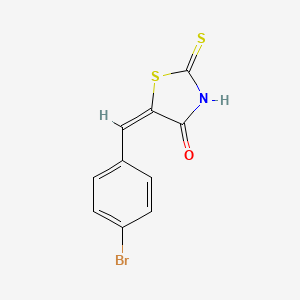![molecular formula C15H14N2O2 B11997647 {[(Diphenylmethylidene)amino]oxy}(methylamino)methanone CAS No. 22001-32-7](/img/structure/B11997647.png)
{[(Diphenylmethylidene)amino]oxy}(methylamino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzophenone O-methylcarbamoyl oxime is an organic compound with the molecular formula C15H14N2O2 It is a derivative of benzophenone oxime, where the oxime group is modified with an O-methylcarbamoyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzophenone O-methylcarbamoyl oxime can be synthesized through the Beckmann rearrangement of benzophenone oxime. The Beckmann rearrangement involves the conversion of oximes to amides under acidic conditions. The reaction typically requires the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is often carried out at elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of benzophenone O-methylcarbamoyl oxime can be optimized by using catalytic systems to improve yield and selectivity. For example, the use of Amberlyst 15 (a catalytic resin) in acetic acid under reflux conditions has been reported to give good yields .
Analyse Chemischer Reaktionen
Types of Reactions: Benzophenone O-methylcarbamoyl oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products:
Oxidation: Oxidation can lead to the formation of benzophenone derivatives.
Reduction: Reduction typically yields benzophenone amine derivatives.
Substitution: Substitution reactions can produce a variety of functionalized benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
Benzophenone O-methylcarbamoyl oxime has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of benzophenone O-methylcarbamoyl oxime involves the Beckmann rearrangement, where the oxime group is converted to an amide under acidic conditions. This reaction proceeds through the protonation of the oxime oxygen, followed by the migration of the alkyl group and the formation of a carbocation intermediate. The carbocation is then attacked by a nucleophile, leading to the formation of the amide product .
Vergleich Mit ähnlichen Verbindungen
Benzophenone oxime: The parent compound, which lacks the O-methylcarbamoyl substituent.
Benzophenone O-oxime ethers: Compounds where the oxime group is modified with various ether substituents.
Fluorene O-oxime ethers: Similar compounds with a fluorene backbone instead of benzophenone
Uniqueness: Benzophenone O-methylcarbamoyl oxime is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
22001-32-7 |
|---|---|
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
(benzhydrylideneamino) N-methylcarbamate |
InChI |
InChI=1S/C15H14N2O2/c1-16-15(18)19-17-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,16,18) |
InChI-Schlüssel |
AFXCGMIVAMDFOR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)ON=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11997599.png)
![2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride](/img/structure/B11997603.png)
![2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B11997611.png)

![Methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11997621.png)
![methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate](/img/structure/B11997622.png)
![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997631.png)

![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)hexanamide](/img/structure/B11997637.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11997640.png)

